N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine synthesis and characterization
N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. This document details a proposed synthetic route, experimental protocols, and a summary of its analytical characterization. Furthermore, it explores the potential biological significance of this compound in the context of related 2,4-diaminopyrimidine derivatives, which are prominent in medicinal chemistry.
Proposed Synthesis
A plausible and efficient synthetic route for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is proposed, commencing with the commercially available 2,4,6-trichloropyrimidine. The key steps involve a selective Suzuki cross-coupling reaction followed by two sequential nucleophilic aromatic substitution reactions.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6-(2,3-dichlorophenyl)pyrimidine
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To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water is added (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).
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The mixture is degassed with argon for 20 minutes.
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Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are then added, and the mixture is heated to 80°C under an argon atmosphere for 12 hours.
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After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.
Step 2: Synthesis of N4-Cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine
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To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol is added cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (1.5 eq).
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The reaction mixture is stirred at room temperature for 16 hours.
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The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The resulting crude material is purified by column chromatography to yield N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine.
Step 3: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine
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A solution of N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine (1.0 eq) in a sealed tube with aqueous ammonia (excess) and 1,4-dioxane is heated to 120°C for 24 hours.
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The reaction mixture is cooled to room temperature, and the solvent is evaporated.
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The residue is dissolved in ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The final product is purified by preparative HPLC or crystallization to give N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.
Characterization Data
The physicochemical and analytical data for a batch of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine are summarized in the table below.[1]
| Property | Value | Method |
| Molecular Formula | C13H12Cl2N4 | - |
| Formula Weight | 295.20 g/mol | - |
| Purity | 98.8% | HPLC |
| Mass Spectrum | M+H: 295.1 | Mass Spectrometry |
| Melting Point | 240 - 245 °C | Melting Point Apparatus |
| Purity | 100% | TLC |
| UV λmax | 298.00 nm | UV-Vis Spectroscopy |
| Confirmation | Conforms | IR, NMR |
The hydrochloride salt of the compound has a molecular formula of C13H13Cl3N4 and a molar mass of 331.63 g/mol .[2]
Potential Biological Activity and Signaling Pathway
Derivatives of 2,4-diaminopyrimidine are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Given the structural similarity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more kinases. The diagram below illustrates a generalized mechanism of action for a 2,4-diaminopyrimidine derivative as an ATP-competitive kinase inhibitor.
In this proposed mechanism, the compound binds to the ATP binding pocket of a kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This leads to the inhibition of downstream signaling pathways that may be dysregulated in diseases such as cancer.
